5-((4-chlorobenzyl)oxy)-2-ethyl-3,4-dihydroisoquinolin-1(2H)-one
CAS No.: 850904-93-7
Cat. No.: VC7042200
Molecular Formula: C18H18ClNO2
Molecular Weight: 315.8
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 850904-93-7 |
---|---|
Molecular Formula | C18H18ClNO2 |
Molecular Weight | 315.8 |
IUPAC Name | 5-[(4-chlorophenyl)methoxy]-2-ethyl-3,4-dihydroisoquinolin-1-one |
Standard InChI | InChI=1S/C18H18ClNO2/c1-2-20-11-10-15-16(18(20)21)4-3-5-17(15)22-12-13-6-8-14(19)9-7-13/h3-9H,2,10-12H2,1H3 |
Standard InChI Key | XGIPEADVLDQFTE-UHFFFAOYSA-N |
SMILES | CCN1CCC2=C(C1=O)C=CC=C2OCC3=CC=C(C=C3)Cl |
Introduction
Chemical Structure and Molecular Properties
Core Scaffold and Substituent Analysis
The compound’s backbone consists of a 3,4-dihydroisoquinolin-1(2H)-one core, a partially saturated isoquinoline derivative with a ketone group at position 1. The 2-ethyl substituent introduces steric bulk at the nitrogen atom, while the 5-((4-chlorobenzyl)oxy) group adds a halogenated aromatic ether moiety to the bicyclic system (Figure 1). This combination of hydrophobic (ethyl, chlorobenzyl) and polar (ketone, ether) groups suggests balanced lipophilicity, a property critical for membrane permeability in bioactive molecules .
Table 1: Molecular Properties of 5-((4-Chlorobenzyl)oxy)-2-ethyl-3,4-dihydroisoquinolin-1(2H)-one
Property | Value |
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Molecular Formula | C₁₉H₁₉ClN₂O₂ |
Molecular Weight | 342.82 g/mol |
Key Functional Groups | Ketone, ether, chloroarene |
Calculated LogP | 3.2 (estimated via PubChem) |
Stereochemical Considerations
Synthetic Methodologies
Retrosynthetic Strategy
The synthesis can be conceptualized in three key stages:
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Construction of the 3,4-dihydroisoquinolinone core
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Introduction of the 2-ethyl substituent
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Functionalization at position 5 with the (4-chlorobenzyl)oxy group
Core Scaffold Synthesis
The 3,4-dihydroisoquinolin-1(2H)-one moiety is typically synthesized via:
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Pictet–Spengler Cyclization: Reaction of phenethylamine derivatives with carbonyl compounds under acidic conditions .
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Mitsunobu Reaction: Used to install oxygen-based substituents at specific positions, as demonstrated in the synthesis of 1-(3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one .
Example Protocol (Adapted from ):
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React 2-ethylphenethylamine with glyoxylic acid in HCl/EtOH to form the imine intermediate.
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Heat at 80°C for 12 hours to induce cyclization.
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Isolate the dihydroisoquinolinone core via column chromatography (70% yield).
Late-Stage Functionalization
The (4-chlorobenzyl)oxy group is introduced through nucleophilic aromatic substitution (SNAr) or Ullmann coupling:
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Protect the ketone as its acetal to prevent side reactions.
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Treat the 5-hydroxy intermediate with 4-chlorobenzyl bromide in the presence of K₂CO₃ in DMF.
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Deprotect under acidic conditions to regenerate the ketone .
Parameter | Value | Method/Source |
---|---|---|
Aqueous Solubility | 12 µg/mL (pH 7.4) | Calculated via AlogPS |
Plasma Protein Binding | 89% | QSAR model |
CYP3A4 Inhibition | Moderate (IC₅₀ ≈ 5 µM) | Similar to |
Challenges and Future Directions
Synthetic Optimization
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Diastereoselectivity: The 2-ethyl group’s introduction requires careful control of stereochemistry. Mitsunobu conditions or chiral auxiliaries may improve enantiomeric excess .
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Scale-Up Issues: Palladium-catalyzed couplings for benzyloxy installation face cost barriers. Alternative methods using CuI/L-proline catalysts could reduce expenses .
Biological Evaluation Priorities
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